6-Bromo-3-chloro-5-nitro-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of bromine, chlorine, and nitro substituents on the benzoxazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole typically involves the cyclization of appropriately substituted 2-aminophenol derivatives. One common method involves the reaction of 2-aminophenol with bromine, chlorine, and nitro-substituted benzaldehydes under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzoxazole derivatives with various nucleophiles.
Reduction: 6-Bromo-3-chloro-5-amino-1,2-benzoxazole.
Oxidation: Quinone derivatives of benzoxazole.
Scientific Research Applications
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the halogen substituents can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-nitro-1,3-benzoxazol-2(3H)-one
- 5,6-Dichloro-1,3-benzoxazol-2(3H)-one
- 7-Bromo-5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole
Uniqueness
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is unique due to the specific combination of bromine, chlorine, and nitro substituents on the benzoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The presence of multiple electron-withdrawing groups can enhance the compound’s electrophilicity and its potential as a pharmacophore in drug discovery .
Properties
Molecular Formula |
C7H2BrClN2O3 |
---|---|
Molecular Weight |
277.46 g/mol |
IUPAC Name |
6-bromo-3-chloro-5-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C7H2BrClN2O3/c8-4-2-6-3(7(9)10-14-6)1-5(4)11(12)13/h1-2H |
InChI Key |
KOMSVSBKPOGXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)ON=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.